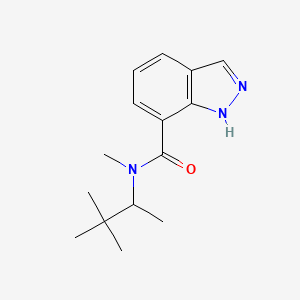![molecular formula C12H14N4O B7517332 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7517332.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide (MPMC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. MPMC is a pyridine derivative and belongs to the class of carboxamides.
Mécanisme D'action
The mechanism of action of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide involves the inhibition of the above-mentioned enzymes by binding to their active sites. This leads to the accumulation of neurotransmitters such as acetylcholine and dopamine in the synaptic cleft, resulting in enhanced neurotransmission and improved cognitive function.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has been shown to have several biochemical and physiological effects, including improved cognitive function, enhanced memory, and increased alertness. It has also been found to have neuroprotective effects and may potentially be used in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has several advantages as a research compound, including its simple synthesis method, low cost, and potent inhibitory activity against various enzymes. However, its limitations include its low solubility in water, which may affect its bioavailability, and the need for further studies to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for the research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide, including its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, its use as a tool for studying the role of enzymes in various physiological processes, and its potential applications in drug discovery. Further studies are needed to determine its toxicity and potential side effects, as well as to optimize its pharmacokinetic and pharmacodynamic properties.
In conclusion, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide is a promising compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. Its potent inhibitory activity against various enzymes and its potential neuroprotective effects make it an attractive compound for further research. However, further studies are needed to determine its toxicity and potential side effects, as well as to optimize its pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide involves the reaction between 2-chloronicotinic acid and 4-methylpyrazole in the presence of triethylamine and dimethylformamide. The resulting product is then treated with methylamine to obtain N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide. The synthesis method of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide is relatively simple and cost-effective, making it an attractive compound for various research applications.
Applications De Recherche Scientifique
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes and are implicated in the pathogenesis of several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-15(8-10-7-14-16(2)9-10)12(17)11-5-3-4-6-13-11/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUDDPHOCQRLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

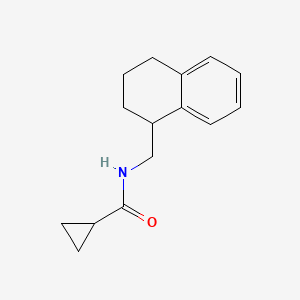
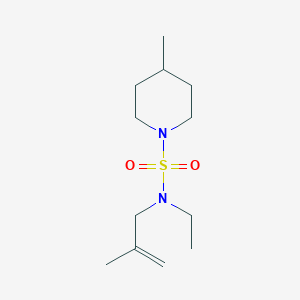


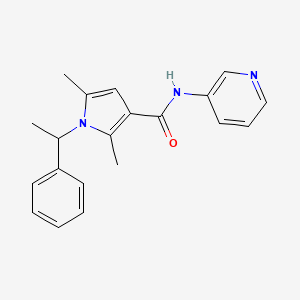

![N-[(3,5-difluorophenyl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7517318.png)

![2-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517327.png)
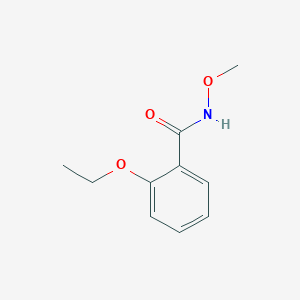
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B7517343.png)
![N-tert-butyl-2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7517355.png)

